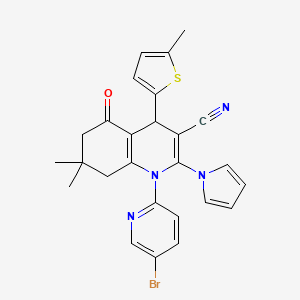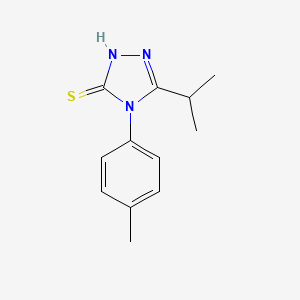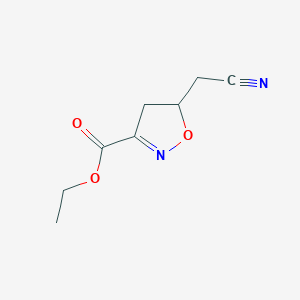
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-7-methoxy-3,4-dihydro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-7-METHOXY-2-CHROMANONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole and chromanone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-7-METHOXY-2-CHROMANONE typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol derivatives with methoxy-substituted benzaldehydes under acidic conditions.
Construction of the Chromanone Ring: This involves cyclization reactions, often using Lewis acids as catalysts to facilitate the formation of the chromanone structure.
Methoxylation: Introduction of methoxy groups is typically done using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-7-METHOXY-2-CHROMANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the chromanone moiety to chromanol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in alcoholic solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-7-METHOXY-2-CHROMANONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-7-METHOXY-2-CHROMANONE involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular responses and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- 1-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-propanamine
- (2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
Uniqueness
4-(6,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-7-METHOXY-2-CHROMANONE is unique due to its combined benzodioxole and chromanone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H18O7 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-7-methoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C19H18O7/c1-21-10-4-5-11-12(8-16(20)26-14(11)6-10)13-7-15-18(25-9-24-15)19(23-3)17(13)22-2/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
ZDWXNQBOVUCCGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(=O)O2)C3=CC4=C(C(=C3OC)OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[6-Cyclopentyl-1-(furan-2-ylmethyl)-4-oxo-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11051349.png)

![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051376.png)

![N-11H-dibenzo[b,e][1,4]dioxepin-2-ylpiperidine-1-sulfonamide](/img/structure/B11051396.png)
![[3-(4-Methoxyphenyl)-2-methyl-5-oxo-4H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B11051402.png)
![1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11051405.png)
![2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11051420.png)
![6-Imino-8,8-dimethyl-3-(propan-2-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11051430.png)

![methyl 2-benzyl-7-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11051442.png)
![1'-benzyl-2'-hydroxy-8-nitro-1,2,4,4a-tetrahydro-4'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-4',6'(1'H)-dione](/img/structure/B11051445.png)
![5,5'-[benzene-1,3-diylbis(oxy)]bis(1-phenyl-1H-tetrazole)](/img/structure/B11051453.png)
